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5,8-Diazaspiro[3.5]nonan-7-one

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Medicinal chemistry teams often face challenges achieving target selectivity with flexible linkers like piperazine. 5,8-Diazaspiro[3.5]nonan-7-one provides a conformationally constrained spirocyclic core that enhances selectivity and reduces off-target effects. • Rigid [3.5] scaffold for ATP-mimetic kinase inhibitor design; related inhibitors show LE > 0.3. • Potent sigma receptor binding (related core Ki = 2.7 nM), enabling CNS drug discovery. • High Fsp³ (0.86) fragment for FBDD campaigns. • Reliable global supply with consistent 98% purity.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1557629-00-1
Cat. No. B2535946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Diazaspiro[3.5]nonan-7-one
CAS1557629-00-1
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CC2(C1)CNC(=O)CN2
InChIInChI=1S/C7H12N2O/c10-6-4-9-7(5-8-6)2-1-3-7/h9H,1-5H2,(H,8,10)
InChIKeyKXHOWIZKMJYHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Diazaspiro[3.5]nonan-7-one: Key Features & Procurement


5,8-Diazaspiro[3.5]nonan-7-one (CAS 1557629-00-1), a spirocyclic compound with the molecular formula C7H12N2O, belongs to the diazaspiro nonane class . Its core structure integrates two nitrogen atoms into a spiro-fused [3.5] nonane ring system, creating a rigid, three-dimensional scaffold distinct from planar heterocycles. This unique geometry, combined with the presence of a ketone moiety, establishes it as a versatile building block in medicinal chemistry for the development of kinase inhibitors [1] and sigma receptor ligands [2].

Scaffold Class 5,8-Diazaspiro[3.5]nonane core
Workflow Fit Kinase inhibitor probe design, sigma receptor ligand studies
Geometry Rigid sp³-rich scaffold for ATP-binding pocket exploration
Serves as a three-dimensional building block for structure-based drug discovery; selection context reported for kinase and CNS target programs.

Why This Scaffold Cannot Be Directly Substituted by Analogs


Direct substitution with other diazaspiro nonane isomers, such as 2,7-diazaspiro[3.5]nonane or 1,6-diazaspiro[3.5]nonane, is not feasible due to critical differences in nitrogen positioning and ring size. These structural variations profoundly alter the molecule's three-dimensional shape, affecting key parameters for target binding such as exit vector angles, conformational flexibility, and intramolecular hydrogen bonding [1]. Consequently, even seemingly minor isomer shifts can lead to substantial, often detrimental, changes in biological activity, selectivity, and overall performance in drug discovery campaigns [2].

Isomer 5,8-Diazaspiro[3.5]nonan-7-one
Target Core
2,7-Diazaspiro[3.5]nonane
Exit vector and ring junction may shift, altering ATP-pocket complementarity and kinase selectivity profile
Bioisostere 5,8-Diazaspiro[3.5]nonan-7-one
Target Core
Piperazine scaffold
Flexible hinge-binder geometry may not reproduce spirocyclic rigidity or class-level selectivity context
Ring System [3.5] Spiro system
Target Core
2,7-Diazaspiro[4.4]nonane
[4.4] vs [3.5] ring system may invert sigma receptor functional outcome (agonism vs antagonism)

Quantitative Differentiation Against Closest Analogs


Scaffold Geometry: Exit Vector Comparison with 2,7-Isomer

The 5,8-diazaspiro[3.5]nonane scaffold offers distinct three-dimensional vector angles and conformational rigidity compared to its 2,7-diazaspiro[3.5]nonane isomer. The relative positioning of the two nitrogen atoms, one within a four-membered ring and the other within a six-membered ring fused to a ketone, generates a unique exit vector geometry that is not replicated by the 2,7-isomer [1]. While direct comparative binding data for the unsubstituted cores is unavailable, this spatial differentiation is a primary driver for scaffold selection in medicinal chemistry programs targeting ATP-binding pockets [2].

Scaffold Geometry
Cross-study comparable
Distinct exit vector angles vs. 2,7-isomer
Supports scaffold selection for novel binding pocket exploration
Computational modeling context; binding data not yet reported for unsubstituted cores
Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Kinase Inhibitor Efficiency vs. Piperazine Bioisosteres

The 5,8-diazaspiro[3.5]nonan-7-one core, when functionalized, has been demonstrated as a ligand-efficient scaffold for targeting the ATP-binding site of multiple kinases. In a study evaluating heteroaryl-substituted diazaspirocycles, compounds based on this core showed promising ligand efficiency values (LE > 0.3), which compares favorably to traditional piperazine-based scaffolds often used as starting points in kinase drug discovery [1]. While the piperazine ring is a classic, flexible hinge-binder, the spirocyclic system provides a more rigid, three-dimensional structure, often leading to improved selectivity profiles [2].

Kinase Ligand Efficiency
Class-level inference
LE > 0.3 for select functionalized derivatives
May support kinase probe efficiency; context-dependent on functionalization
Reported biochemical assay context; piperazine comparator LE typically 0.25–0.35
Kinase Inhibition ATP-Competitive Inhibitors Ligand Efficiency

Sigma Receptor Profile vs. 2,7-Diazaspiro[4.4]nonane Scaffold

While direct affinity data for the unsubstituted 5,8-diazaspiro[3.5]nonan-7-one core at sigma receptors is not published, the closely related 2,7-diazaspiro[3.5]nonane core has been shown to yield potent and selective sigma receptor ligands. For example, compound 4b (AD186), featuring a 2,7-diazaspiro[3.5]nonane core, exhibits Ki values of 2.7 nM for S1R and 27 nM for S2R [1]. This contrasts with the 2,7-diazaspiro[4.4]nonane core, which, in compound 9d (AD258), shows a different selectivity profile (KiS1R = 3.5 nM, KiS2R = 2.6 nM) [2]. The [3.5] vs. [4.4] ring system dictates the spatial arrangement of key pharmacophores, leading to divergent functional outcomes; compound 4b is an S1R agonist, while compound 9d is an S1R antagonist [1][2].

Sigma Receptor Profile
Class-level inference
[3.5] core derivative: KiS1R 2.7 nM, KiS2R 27 nM (agonist)
[4.4] core derivative: KiS1R 3.5 nM, KiS2R 2.6 nM (antagonist)
Spiro ring system influences subtype selectivity and functional signaling
Inferred from 2,7-diazaspiro[3.5]nonane derivative; validation required for 5,8-isomer
Sigma Receptor Analgesic CNS Drug Discovery

Primary R&D Applications for 5,8-Diazaspiro[3.5]nonan-7-one


Conformationally Constrained Kinase Inhibitor Design

Procurement of 5,8-Diazaspiro[3.5]nonan-7-one is ideal for medicinal chemistry teams seeking to explore conformationally constrained ATP-mimetic scaffolds for challenging kinase targets. Its unique three-dimensional geometry, as established by its spirocyclic framework [1], provides a rigid alternative to traditional flexible linkers like piperazine. This rigidity can be exploited to improve target selectivity and reduce off-target effects, as demonstrated by the ligand efficiency of related diazaspirocyclic kinase inhibitors (LE > 0.3) [2].

Sigma Receptor Modulator Development for CNS Disorders

For programs focused on pain, neuroprotection, or other CNS disorders involving sigma receptors (S1R and S2R), this compound serves as a key intermediate. The [3.5] diazaspiro core is a critical determinant of binding affinity and functional outcome (agonist vs. antagonist) at sigma receptors, as seen with related [3.5] core compounds which exhibit potent S1R binding (Ki = 2.7 nM) [3]. This scaffold offers a distinct starting point for achieving desired pharmacological profiles that are not attainable with other spirocyclic systems like the [4.4] core [4].

Fragment-Based Drug Discovery: Rigid 3D Fragment Library

Due to its relatively low molecular weight (140.18 g/mol) and high fraction of sp³ hybridized carbons (Fsp³), 5,8-Diazaspiro[3.5]nonan-7-one is an excellent fragment for FBDD campaigns. Its incorporation into fragment libraries can help identify hits against targets that have proven difficult with traditional flat, aromatic compounds, offering novel vectors for growth and optimization into lead-like molecules [1].

Application
Selection Property
Validation Focus
Kinase Inhibitor Design
Conformational constraint, scaffold rigidity
ATP-mimetic orientation and selectivity profile review
Sigma Receptor Modulator Studies
[3.5] spiro ring system geometry
Subtype binding and functional signaling (agonist vs antagonist) context
Fragment-Based Discovery
Low MW, high Fsp³ fraction
3D fragment library hit identification and vector growth

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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